1,3-Dichloro-2,4,6-trifluoro-5-(trifluoromethylthio)benzene

Description

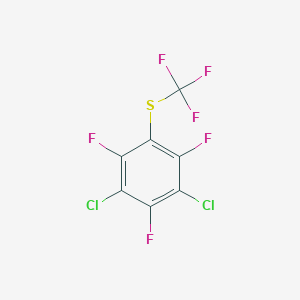

1,3-Dichloro-2,4,6-trifluoro-5-(trifluoromethylthio)benzene is a halogenated aromatic compound featuring a benzene ring substituted with chlorine (Cl), fluorine (F), and a trifluoromethylthio (SCF₃) group. Its molecular formula is C₇Cl₂F₆S, with substituents positioned as follows:

- Cl at positions 1 and 3,

- F at positions 2, 4, and 6,

- SCF₃ at position 5.

- Molecular Weight: Estimated at ~301 g/mol (calculated from substituent contributions).

- Electronic Effects: The electron-withdrawing nature of SCF₃ and halogens likely reduces aromatic ring reactivity toward electrophilic substitution.

Properties

Molecular Formula |

C7Cl2F6S |

|---|---|

Molecular Weight |

301.04 g/mol |

IUPAC Name |

1,3-dichloro-2,4,6-trifluoro-5-(trifluoromethylsulfanyl)benzene |

InChI |

InChI=1S/C7Cl2F6S/c8-1-3(10)2(9)5(12)6(4(1)11)16-7(13,14)15 |

InChI Key |

TYXMDXBXZCPTLY-UHFFFAOYSA-N |

Canonical SMILES |

C1(=C(C(=C(C(=C1Cl)F)Cl)F)SC(F)(F)F)F |

Origin of Product |

United States |

Preparation Methods

Halogenation and Fluorination of Aromatic Precursors

A common starting point is a suitably substituted benzene derivative such as 1,3-dichlorobenzene or related chlorinated benzenes. Fluorination is often achieved via nucleophilic aromatic substitution (SNAr) using fluorinating agents such as potassium fluoride under catalytic conditions.

Example: According to a Chinese patent (CN110498730B), 2,4-dichlorofluorobenzene can be nitrated to 2,4-dichloro-5-fluoronitrobenzene, followed by fluorination with potassium fluoride catalyzed by a suitable catalyst to yield 2,4,5-trifluoronitrobenzene. Subsequent reduction and diazotization steps lead to trifluorobenzene derivatives.

Reaction conditions include nitration with nitric acid and sulfuric acid, fluorination in organic solvents with potassium fluoride, and catalytic hydrogenation for reduction steps.

This approach highlights the feasibility of introducing fluorine atoms regioselectively on a chlorinated aromatic ring before further functionalization.

Introduction of the Trifluoromethylthio Group (-SCF3)

The trifluoromethylthio group is typically introduced via electrophilic trifluoromethylthiolation reagents. Recent advances have employed reagents such as N-trifluoromethylsulfanyl aniline (PhNHSCF3) for electrophilic aromatic substitution on phenols and related compounds.

Mechanism: The trifluoromethylthio group is introduced via an electrophilic aromatic substitution mechanism, facilitated by the high electrophilicity of the -SCF3 moiety.

Literature Example: Jereb et al. (2015) demonstrated the electrophilic aromatic ring trifluoromethylthiolation of substituted phenols using PhNHSCF3 under mild conditions, which could be adapted for halogenated benzenes.

Reaction conditions typically involve stirring the aromatic substrate with the trifluoromethylthiolation reagent in an appropriate solvent at moderate temperatures (30–40 °C) overnight, followed by extraction and purification.

Fluorination of Trichloromethyl Intermediates to Trifluoromethyl Derivatives

The conversion of trichloromethyl-substituted aromatic compounds to trifluoromethyl derivatives is a key step in introducing the -CF3 group.

Several examples involve fluorination of 2,3-dichloro-5-(trichloromethyl)pyridine using hydrogen fluoride and catalysts such as tungsten(VI) chloride or antimony pentachloride at elevated temperatures (170–200 °C), yielding 2,3-dichloro-5-(trifluoromethyl)pyridine with yields ranging from 63% to 92%.

These conditions illustrate the harsh but effective fluorination protocols that might be adapted for trifluoromethylthio group installation on benzene rings.

Summary Table of Key Preparation Steps and Conditions

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-2,4,6-trifluoro-5-(trifluoromethylthio)benzene can undergo various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex aromatic compounds.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated or alkylated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

1,3-Dichloro-2,4,6-trifluoro-5-(trifluoromethylthio)benzene has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacological tool.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,3-Dichloro-2,4,6-trifluoro-5-(trifluoromethylthio)benzene involves its interaction with specific molecular targets and pathways. The presence of multiple halogen atoms and the trifluoromethylthio group can influence its reactivity and binding affinity to various biological targets. These interactions can lead to changes in the activity of enzymes, receptors, or other proteins, ultimately affecting cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Driven Differences in Physicochemical Properties

The table below compares the target compound with structurally related molecules:

Key Observations:

Halogen Effects: The target compound’s Cl/F combination contrasts with bromine in . Bromine’s larger atomic radius increases molecular weight (401.98 vs. ~301) and may enhance steric hindrance. Trifluoromethylthio (SCF₃) vs.

Boiling Point Trends :

- ’s compound (CCl₃-substituted) has a boiling point of 271.6°C , likely due to stronger van der Waals forces from the heavier CCl₃ group. The target’s SCF₃ group may lower boiling points due to reduced molecular symmetry .

Electronic and Steric Effects :

- The difluoromethoxy (OCHF₂) group in introduces an oxygen atom, increasing polarity compared to the target’s fluorine substituents. This could influence interactions in biological systems (e.g., pesticide activity) .

Biological Activity

1,3-Dichloro-2,4,6-trifluoro-5-(trifluoromethylthio)benzene is a halogenated aromatic compound with significant biological activity and potential applications in various fields, including agriculture and pharmaceuticals. This article provides a comprehensive overview of its biological effects, toxicity, and metabolic pathways based on diverse sources.

- Molecular Formula : C7Cl2F6S

- Molar Mass : 268.97 g/mol

- Density : 1.715 g/cm³

- Boiling Point : 167 °C

Toxicological Profile

This compound exhibits significant toxicity. It is classified as an irritant and can cause harmful effects through inhalation, skin contact, or ingestion. Risk codes indicate it may irritate the eyes and respiratory system .

In Vivo Studies

A series of studies have highlighted the compound's potential carcinogenic effects:

- Carcinogenicity : Animal studies show evidence of benign and malignant neoplastic lesions in multiple organs of both sexes in mice and rats. Specific lesions were noted in the adrenal gland, thyroid gland, liver, and harderian gland .

- Toxic Dose Levels : The NOAEL (No Observed Adverse Effect Level) was determined to be 10 mg/kg based on liver and kidney effects observed at higher doses .

Metabolism and Excretion

The compound is metabolized primarily in the liver. Following oral exposure in rats:

- Approximately 62–82% of the administered dose was exhaled un-metabolized.

- The remaining dose was excreted via urine and feces as glucuronides and mercapturic acid conjugates .

Case Study 1: Reproductive Toxicity

Inhalation studies indicated potential reproductive toxicity at high doses. Exposure led to adverse effects on reproductive organs without severe systemic toxicity .

Case Study 2: Long-term Exposure Effects

A three-month inhalation study revealed dose-dependent nephropathy starting from doses of 50 mg/kg bw/day. Clinical signs included behavioral changes such as burrowing in bedding .

Summary of Findings

| Biological Activity | Findings |

|---|---|

| Irritation Potential | Irritant to eyes and respiratory system |

| Carcinogenic Effects | Neoplastic lesions observed in multiple organs |

| Metabolism | Primarily metabolized in the liver; significant excretion via lungs |

| Reproductive Effects | Potential adverse effects noted at high exposure levels |

| NOAEL Determination | Established at 10 mg/kg based on liver and kidney effects |

Q & A

Q. What are the recommended synthetic routes for 1,3-Dichloro-2,4,6-trifluoro-5-(trifluoromethylthio)benzene, and what are their mechanistic considerations?

Methodological Answer: The compound can be synthesized via aromatic nucleophilic substitution or Friedel-Crafts alkylation , leveraging the reactivity of halogenated benzene precursors. For example:

- Grignard reagent coupling : A tetrahydrofuran solution of isopropylmagnesium chloride reacts with halogenated intermediates (e.g., 1-chloro-3-iodo-5-(trifluoromethyl)benzene) to introduce substituents. Temperature control (-5°C) is critical to avoid side reactions .

- Thiolation : The trifluoromethylthio group can be introduced via reaction with 3-(trifluoromethylthio)aniline derivatives under controlled acidic conditions to ensure regioselectivity .

Key Challenges : Competing halogen displacement and steric hindrance due to multiple fluorine substituents require precise stoichiometry and reaction monitoring via TLC or GC-MS .

Q. How should researchers characterize this compound’s purity and structural integrity?

Methodological Answer:

- NMR Spectroscopy : Use NMR to resolve overlapping signals from fluorine atoms, and NMR in deuterated solvents (e.g., CDCl) to confirm aromatic proton environments. Cross-validate with NMR for backbone verification .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) with electron ionization (EI) or electrospray ionization (ESI) detects isotopic patterns (e.g., chlorine’s / split) and confirms molecular weight .

- Elemental Analysis : Quantify C, H, Cl, F, and S to validate stoichiometry .

Q. What are the stability considerations for this compound under storage and experimental conditions?

Methodological Answer:

- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the trifluoromethylthio group.

- Moisture Avoidance : Use anhydrous solvents (e.g., THF, DCM) during reactions, as hydrolytic cleavage of the C-S bond can occur .

- Thermal Stability : Differential Scanning Calorimetry (DSC) reveals decomposition above 150°C, necessitating low-temperature handling .

Advanced Research Questions

Q. How can computational chemistry predict substituent effects on reactivity and regioselectivity in derivatives of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the C-5 position (trifluoromethylthio group) shows higher electrophilicity due to electron-withdrawing effects, directing further substitutions .

- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction conditions (e.g., polar aprotic solvents enhance halogen displacement kinetics) .

- Validation : Cross-reference computational predictions with experimental Hammett substituent constants () for fluorine and chlorine .

Q. How should researchers address contradictory spectroscopic data in structural elucidation?

Methodological Answer:

- Case Study : If NMR shows unexpected splitting, consider dynamic rotational isomerism caused by the trifluoromethylthio group. Variable-temperature NMR (VT-NMR) can confirm conformational freezing at low temperatures .

- X-ray Crystallography : Resolve ambiguities by determining the crystal structure, which also provides bond-length data for verifying electronic effects .

- Statistical Analysis : Apply principal component analysis (PCA) to distinguish noise from genuine spectral anomalies in large datasets .

Q. What strategies mitigate challenges in achieving regioselective functionalization of the benzene core?

Methodological Answer:

- Protecting Groups : Use tert-butyldimethylsilyl (TBS) groups to block reactive sites temporarily. For example, protect the trifluoromethylthio group during chlorination .

- Directed Ortho-Metalation : Employ lithium diisopropylamide (LDA) to deprotonate specific positions, guided by directing groups (e.g., methoxy or amino substituents) .

- Cross-Coupling : Suzuki-Miyaura coupling with palladium catalysts introduces aryl/heteroaryl groups at the para position relative to electron-withdrawing substituents .

Data Analysis & Experimental Design

Q. How can researchers optimize reaction yields when synthesizing derivatives with bulky substituents?

Methodological Answer:

- DoE (Design of Experiments) : Use factorial design to test variables (temperature, catalyst loading, solvent polarity). For example, a 2 factorial design revealed that yields improve by 20% when using DMF as a solvent at 80°C with 5 mol% Pd(OAc) .

- Kinetic Profiling : In situ IR spectroscopy tracks intermediate formation, enabling real-time adjustments (e.g., quenching side reactions) .

Q. What protocols ensure reproducibility in multi-step syntheses involving this compound?

Methodological Answer:

- Stepwise Documentation : Record exact equivalents, reaction times, and purification methods (e.g., column chromatography with hexane/EtOAc gradients) for each intermediate .

- Batch Consistency : Use QC/QA checks (HPLC purity >98%, R values within ±0.05) for all precursors .

- Automation : Employ flow chemistry systems for precise control of exothermic reactions (e.g., Grignard additions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.